![molecular formula C9H12ClF3O B2856444 2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one CAS No. 1545727-52-3](/img/structure/B2856444.png)

2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

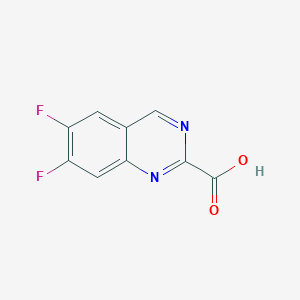

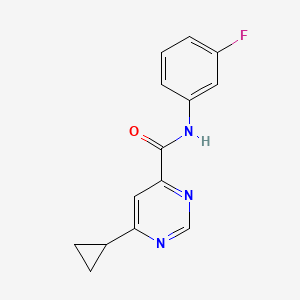

“2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one” is a chemical compound with the molecular formula C9H12ClF3O . It has a molecular weight of 228.64 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h6-7H,1-5H2 . This code provides a standardized way to represent the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 228.64 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.科学的研究の応用

Enzymatic Synthesis

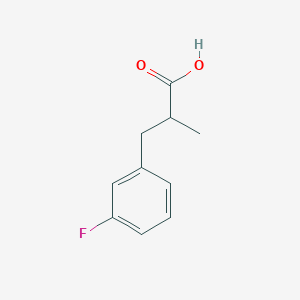

The compound has been investigated for its potential as a chiral intermediate in the synthesis of pharmacologically relevant molecules. For example, it serves as a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. A ketoreductase was used to transform the related compound 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, demonstrating the utility of enzymatic processes in synthesizing complex molecules from simpler chlorinated precursors. This green and environmentally sound process highlights the potential of using chlorinated intermediates in industrial applications, offering high productivity and safety benefits (Guo et al., 2017).

Photochemical Reactions

The photochemical behavior of compounds similar to 2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one has been studied, showing distinct reactivity patterns that differ from non-fluorinated counterparts. The presence of a trifluoromethyl group can significantly enhance certain photochemical reaction pathways, such as 2H- and RH- reduction product formation. This research provides insights into the unique reactivity of chlorinated and fluorinated compounds under photochemical conditions, which could be leveraged in the synthesis of novel materials or pharmaceuticals (Semisch & Margaretha, 1984).

Catalysis and Oxidation Reactions

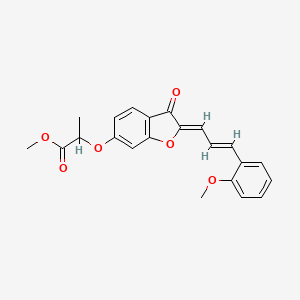

The compound's structural analogs have been utilized in catalytic systems for hydroxylation reactions, demonstrating the ability to activate unreactive C-H bonds in the presence of certain metal complexes. Such studies underscore the potential of using chlorinated and fluorinated cyclohexyl compounds in catalytic transformations, potentially leading to more efficient and selective synthetic methodologies for producing alcohols from hydrocarbons (Morimoto et al., 2021).

Sensing and Detection Applications

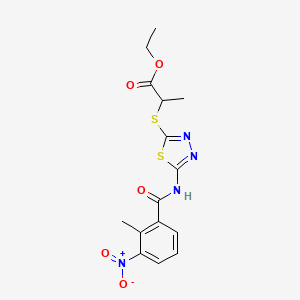

Derivatives of the compound have been explored for their sensing capabilities, particularly in detecting alcohols and amines. The presence of functional groups such as trifluoroacetyl can lead to significant shifts in spectroscopic properties upon interaction with target molecules, enabling their use in chemosensor applications. This indicates the potential of chlorinated and fluorinated cyclohexyl compounds in the development of new sensing materials for environmental monitoring or diagnostic purposes (Sasaki, Kotegawa, & Tamiaki, 2006).

特性

IUPAC Name |

2-chloro-1-[3-(trifluoromethyl)cyclohexyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNXQTHZFRDYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(F)(F)F)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2856368.png)

![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2856373.png)

![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)